molecular formula C12H10O4 B13692224 Methyl 2-Methyl-4-oxo-4H-chromene-6-carboxylate

Methyl 2-Methyl-4-oxo-4H-chromene-6-carboxylate

Cat. No.: B13692224
M. Wt: 218.20 g/mol
InChI Key: SIINUJWMHGFLTA-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-oxo-4H-chromene-6-carboxylate is a chromene derivative characterized by a benzopyran-4-one core with a methyl group at position 2 and a methyl ester at position 5. Chromenes are heterocyclic compounds with a fused benzene and pyran ring system, known for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

methyl 2-methyl-4-oxochromene-6-carboxylate

InChI

InChI=1S/C12H10O4/c1-7-5-10(13)9-6-8(12(14)15-2)3-4-11(9)16-7/h3-6H,1-2H3

InChI Key

SIINUJWMHGFLTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=CC(=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis Overview

The compound belongs to the class of 4H-chromene derivatives, characterized by a chromone nucleus with a methyl group at the 2-position and a methyl ester at the 6-carboxylate group. The preparation generally involves:

  • Formation of the chromone core via condensation or cyclization reactions.
  • Introduction or retention of the 2-methyl substituent.
  • Esterification or direct incorporation of the methyl carboxylate group at the 6-position.

Method 1: Condensation of 1-(2-Hydroxyphenyl)-2-(methylsulfinyl)ethanone with Formaldehyde

This method is adapted from the synthesis of chromone derivatives and involves:

  • Starting material: 1-(2-hydroxyphenyl)-2-(methylsulfinyl)ethanone or 2′-hydroxy-2-(methylsulfinyl)acetophenone.
  • Reaction with formaldehyde under controlled conditions.
  • Thermal elimination of the methylsulfinyl group to yield the chromone nucleus.

Key Points:

  • This approach avoids the poor yields and complex mixtures associated with reduction methods.
  • The reaction typically proceeds via condensation followed by cyclodehydration.
  • Purification requires standard chromatographic techniques due to side products.

This method was preferred over reduction routes due to better yields and cleaner product profiles.

Method 2: Intramolecular Claisen Condensation of Phenylacetophenone Derivatives

A two-step synthetic sequence includes:

  • Step 1: Synthesis of phenylacetophenone derivatives via Suzuki C–C cross-coupling from 5-bromo-2-hydroxyacetophenone.
  • Step 2: Conversion of phenylacetophenone derivatives to chromones through intramolecular Claisen condensation using diethyl oxalate and sodium ethoxide in ethanol, followed by acidic cyclization.

Reaction Conditions:

Step Reagents & Conditions Outcome
1 Suzuki coupling: 5-bromo-2-hydroxyacetophenone, phenylboronic acid, Pd catalyst, microwave heating Phenylacetophenone derivatives
2 Diethyl oxalate, sodium ethoxide (ethanolic), acid cyclization Chromone derivatives with carboxylate group

This method yields moderate amounts of chromone esters, including methyl esters, and allows structural diversity by varying the phenyl substituents.

Method 3: One-Pot Multicomponent Synthesis Using Methyltrifluoromethanesulfonate (MeOTf) Catalysis

A recent advancement involves:

  • A one-pot reaction of 2-hydroxyaryl aldehydes, 1,3-dicarbonyl compounds, and nucleophiles in nitromethane solvent.
  • Catalysis by methyltrifluoromethanesulfonate (MeOTf) at room temperature or mild heating.
  • Direct nucleophilic substitution and cyclization to form 4H-chromene derivatives.

Procedure Highlights:

  • Reaction mixture stirred at room temperature or 60 °C for 2–12 hours.
  • No inert atmosphere required.
  • Crude product purified by silica gel column chromatography.

Yields and Purity:

  • Reported yields for related chromene derivatives range from 80% to 92%.
  • Products are obtained as solids or liquids depending on substituents.

This method offers operational simplicity, mild conditions, and high efficiency, making it attractive for preparing methyl 2-methyl-4-oxo-4H-chromene-6-carboxylate analogs.

Summary of Preparation Methods

Method Number Starting Materials Key Reagents/Catalysts Conditions Yield Range Notes
1 1-(2-hydroxyphenyl)-2-(methylsulfinyl)ethanone Formaldehyde, thermal elimination Heating, condensation Moderate Cleaner than reduction, preferred method
2 5-bromo-2-hydroxyacetophenone derivatives Pd catalyst (Suzuki), diethyl oxalate Microwave-assisted coupling, Claisen condensation Moderate Allows structural variation
3 2-hydroxyaryl aldehyde, 1,3-dicarbonyl compound Methyltrifluoromethanesulfonate (MeOTf) Room temp or 60 °C, nitromethane solvent 80–92% One-pot, mild, efficient
4 4-oxo-4H-chromen-3-carbaldehyde Sodium borohydride, AlCl3, borane THF solvent, reduction Poor Complex mixture, low yield

Research Findings and Analytical Data

  • Spectroscopic Characterization: The products are typically characterized by ^1H NMR, ^13C NMR, and mass spectrometry to confirm the chromone core and substituent positions.
  • Crystallographic Studies: Single-crystal X-ray diffraction has been employed for related chromone esters to confirm molecular structure and conformation, revealing stabilization by π-stacking and hydrogen bonding in the solid state.
  • Pharmacological Relevance: The chromone scaffold, including this compound, serves as a key intermediate for synthesizing anti-inflammatory, antihistamine, and antitumor agents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Methyl-4-oxo-4H-chromene-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 2-Methyl-4-oxo-4H-chromene-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-Methyl-4-oxo-4H-chromene-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations and Substituent Effects

Chromene derivatives vary significantly based on substituent type, position, and electronic nature. Below is a comparative analysis of key analogues:

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 2-Methyl-4-oxo-4H-chromene-6-carboxylate 2-CH₃, 6-COOCH₃ C₁₂H₁₀O₄ 218.21 Enhanced lipophilicity due to methyl ester; planar chromene core
Ethyl 6-Methyl-4-oxo-4H-chromene-2-carboxylate 6-CH₃, 2-COOC₂H₅ C₁₃H₁₂O₄ 232.23 Higher lipophilicity (ethyl ester); potential metabolic stability
Methyl 6-Chloro-4-oxo-4H-chromene-2-carboxylate 6-Cl, 2-COOCH₃ C₁₁H₇ClO₄ 238.62 Electron-withdrawing Cl increases stability; reduced solubility
Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate 6-F, 3-COOCH₃ C₁₁H₇FO₄ 222.17 Fluorine enhances bioavailability; altered conjugation at C3
7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde 7-OH, 4-CH₃, 8-CHO C₁₁H₈O₄ 204.18 Polar hydroxyl and aldehyde groups; increased hydrogen-bonding potential
Methyl 4-oxochroman-6-carboxylate Saturated pyran ring, 6-COOCH₃ C₁₁H₁₀O₄ 206.19 Reduced reactivity due to saturated chromane core

Physicochemical and Electronic Properties

  • Lipophilicity : Ethyl esters (e.g., Ethyl 6-methyl-4-oxo-4H-chromene-2-carboxylate) exhibit higher logP values than methyl esters, influencing membrane permeability .
  • Solubility : Electron-withdrawing groups (Cl, F) reduce aqueous solubility but enhance stability. Hydroxyl and aldehyde groups (e.g., 7-hydroxy-8-carbaldehyde derivative) improve hydrophilicity .
  • Electronic Effects : Fluorine and chlorine substituents alter electron density, affecting reactivity in nucleophilic or electrophilic reactions .

Crystallographic and Stability Considerations

  • Crystal Packing : Planar chromene cores (e.g., 6-methyl-4-oxo-4H-chromene-3-carbaldehyde) facilitate π-π stacking (centroid distance: 3.55 Å), influencing solid-state stability .
  • Storage Conditions : Methyl esters (e.g., Methyl 4-oxochroman-6-carboxylate) require storage at 2–8°C to prevent hydrolysis .

Biological Activity

Methyl 2-Methyl-4-oxo-4H-chromene-6-carboxylate is a synthetic compound belonging to the chromene family, known for its diverse biological activities. This article reviews its biological activity, including antimicrobial and anticancer properties, as well as its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C12H10O4C_{12}H_{10}O_4 with a molecular weight of approximately 206.19 g/mol. The compound features a methyl group at the 2-position, a carbonyl group at the 4-position, and a carboxylate ester at the 6-position. These structural characteristics significantly influence its biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infectious diseases.

Pathogen TypeActivity ObservedReference
BacteriaSignificant inhibition
FungiModerate inhibition

2. Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating specific signaling pathways. The mechanism involves interaction with cellular enzymes and receptors that regulate cell proliferation and survival .

3. Enzyme Inhibition

This compound has been shown to interact with several enzymes, including carbonic anhydrase (CA). Structure–activity relationship (SAR) studies indicate that modifications to the chromene structure can enhance or reduce enzyme inhibitory activity .

Enzyme TypeInhibition Constant (K_i)Reference
Carbonic Anhydrase IVaries (213.7 - 5314 nM)
Carbonic Anhydrase IIExcellent activity (K_i = 9.3 nM)

Mechanistic Studies

Current research is focused on elucidating the precise mechanisms through which this compound exerts its biological effects. Binding assays reveal that the compound can effectively bind to target enzymes and receptors, potentially leading to therapeutic outcomes in various disease models .

Case Studies

Several case studies have highlighted the potential of this compound in medicinal chemistry:

  • Study on Antimicrobial Activity : A study demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential.
  • Cancer Cell Line Testing : In vitro tests using cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers, supporting its role as a potential anticancer agent .

Q & A

Basic: What are the common synthetic routes for Methyl 2-Methyl-4-oxo-4H-chromene-6-carboxylate?

Methodological Answer:
The compound is typically synthesized via acid-catalyzed condensation of substituted chromene precursors. One validated approach involves:

  • Route 1: Condensation of 4-hydroxycoumarin derivatives with methyl acetoacetate in the presence of a Brønsted acid (e.g., H₂SO₄) under reflux conditions. The reaction proceeds via cyclization, yielding the chromene core .
  • Route 2: Use of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a carbonylating agent. For example, reacting 4-(ethylamino)-2-hydroxy-5-methylbenzaldehyde with Meldrum’s acid in ethanol under argon, followed by reflux and crystallization .

Key Data:

Reaction Conditions YieldPuritySource
H₂SO₄ catalysis, reflux, 4 h73%95%
Meldrum’s acid, ethanol, argon68%99%

Basic: How is the crystal structure of this compound determined?

Methodological Answer:
X-ray crystallography is the gold standard. Key steps include:

Data Collection: Use MoKα radiation (λ = 0.71069 Å) to collect diffraction data.

Structure Solution: Employ SHELXS/SHELXD for phase determination via direct methods .

Refinement: Refine using SHELXL, which handles anisotropic displacement parameters and hydrogen bonding networks .

Visualization: ORTEP-III generates thermal ellipsoid plots to depict molecular geometry and intermolecular interactions (e.g., C–H⋯π bonds) .

Crystal Data (Example):

Parameter ValueSource
Crystal SystemTriclinic
Space GroupP1
Unit Cell Dimensionsa = 3.824 Å, b = 6.111 Å, c = 19.962 Å
Z (Molecules/Unit)2

Advanced: How to resolve discrepancies between spectroscopic data and crystallographic results?

Methodological Answer:
Contradictions often arise in stereochemical assignments or substituent positions. For example:

  • NMR Ambiguity: In derivatives with chiral centers, NMR may fail to distinguish diastereomers. X-ray crystallography provides definitive spatial arrangements, as seen in a study where cis/trans isomers of a pyrroloquinoline derivative were resolved via crystallography .
  • Mitigation Strategy: Cross-validate using complementary techniques:
    • IR Spectroscopy: Confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
    • Mass Spectrometry: Verify molecular weight and fragmentation patterns .

Advanced: What design principles guide structure-activity relationship (SAR) studies for chromene derivatives?

Methodological Answer:
SAR studies focus on modulating substituents to enhance bioactivity. Key findings include:

  • Position 6 Methyl Group: Enhances lipophilicity, improving membrane permeability in antibacterial assays .
  • Carboxylate Ester vs. Acid: Methyl esters (vs. free acids) increase metabolic stability, as shown in ethyl 2-amino-4H-chromene-3-carboxylate derivatives with antitumor activity .
  • Electron-Withdrawing Groups: Chlorine at position 7 (in analogs) boosts electrophilicity, enhancing reactivity with biological targets .

Bioactivity Data (Example):

Derivative Activity (IC₅₀) Target Source
7-Chloro-4-hydroxy-2-oxo-chromene12 μMBacterial gyrase
Ethyl 2-amino-4H-chromene-3-carboxylate8 μMTopoisomerase II

Advanced: How to optimize experimental design for evaluating photophysical properties?

Methodological Answer:
Chromenes exhibit tunable fluorescence, useful in optical materials. Key considerations:

  • Solvent Effects: Polar solvents (e.g., DMSO) induce redshift in emission spectra due to solvatochromism.
  • Substituent Engineering: Electron-donating groups (e.g., –OCH₃) at position 3 enhance quantum yield by stabilizing excited states, as demonstrated in coumarin-based fluorophores .
  • Instrumentation: Use time-resolved fluorescence spectroscopy to measure lifetime (τ) and assess radiative/non-radiative decay pathways.

Photophysical Data (Example):

Substituent λem (nm)ΦFτ (ns)Source
–OCH₃ (position 3)4500.454.2
–Cl (position 7)4300.323.8

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